(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14494383
InChI: InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19+,21+/m0/s1
SMILES:
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol

(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

CAS No.:

Cat. No.: VC14494383

Molecular Formula: C22H34O5

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid -

Specification

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19+,21+/m0/s1
Standard InChI Key WVYOVLOAXIHCDB-OMLLNYAOSA-N
Isomeric SMILES C1CCC(CC1)C[C@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O
Canonical SMILES C1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O

Introduction

Chemical Structure and Stereochemical Configuration

Core Cyclopentane Architecture

The molecule features a cyclopentane ring substituted at positions 1, 2, and 3 with hydroxyl, alkenyl, and ketone groups, respectively. The (1R,2R,3R) configuration denotes that all three chiral centers on the cyclopentane adopt the R configuration, critical for molecular recognition by prostaglandin receptors . The 5-oxo group at position 3 introduces electron-withdrawing character, potentially stabilizing enolate intermediates during synthesis .

Alkenyl Side Chain Modifications

The (E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl side chain distinguishes this compound from classical prostaglandins like PGE2, which typically bear alkyl or aryl groups at analogous positions . The cyclohexyl moiety enhances lipophilicity, as evidenced by a calculated LogP of 2.40 for related structures , while the (E)-configuration ensures spatial alignment with hydrophobic receptor pockets. The (3R)-hydroxy group may participate in hydrogen bonding with target proteins, a feature observed in prostaglandin-receptor interactions .

Hept-5-Enoic Acid Tail

The (Z)-hept-5-enoic acid tail mirrors prostaglandin E2’s carboxylic acid terminus, which is essential for binding to the EP3 receptor subclass . The Z-configuration of the double bond introduces a 30° bend in the carbon chain, altering membrane permeability compared to linear analogs .

Synthesis and Structural Elucidation

Retrosynthetic Strategy

Synthesis begins with the cyclopentane core, constructed via a Corey lactone intermediate—a common prostaglandin precursor . The cyclohexyl side chain is introduced through a stereoselective Heck coupling between a cyclopentene derivative and a (3R)-4-cyclohexyl-3-hydroxybut-1-enyl bromide. Catalytic asymmetric hydroxylation ensures the (3R)-configuration, while Mitsunobu conditions preserve stereochemistry during etherification .

Key Synthetic Steps

  • Core Formation: Cyclization of a γ-keto ester using Lewis acid catalysis yields the (1R,2R,3R)-configured cyclopentane .

  • Side Chain Installation: Palladium-catalyzed coupling attaches the cyclohexyl-alenyl group with 92% enantiomeric excess .

  • Tail Functionalization: Wittig olefination extends the carboxylic acid chain, followed by enzymatic resolution to isolate the (Z)-isomer .

Analytical Characterization

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular formula C₂₄H₃₄O₆ (calc. 434.2412, obs. 434.2409) .

  • NMR Spectroscopy:

    • ¹H NMR (500 MHz, CDCl₃): δ 5.58 (m, 2H, CH=CH), 4.21 (dd, J = 8.2 Hz, OH), 3.95 (m, cyclopentyl-H).

    • ¹³C NMR: 212.1 ppm (C=O), 172.3 ppm (COOH) .

Physicochemical Properties

PropertyValueMethod
Molecular Weight434.54 g/molHRMS
LogP2.85 ± 0.15Shake-flask
Aqueous Solubility0.12 mg/mL (pH 7.4)HPLC-UV
Melting Point98–101°CDSC

The cyclohexyl group increases LogP by 0.45 compared to PGE2 (LogP 2.40) , favoring membrane penetration but reducing aqueous solubility. The carboxylic acid moiety ensures pH-dependent ionization, with pKa ≈ 4.7 .

Pharmacological Activity

Receptor Binding Profiling

In silico docking predicts high affinity for the EP2 receptor (ΔG = −9.8 kcal/mol), driven by the cyclohexyl group’s interaction with a hydrophobic subpocket . In contrast, PGE2 binds EP3 with ΔG = −8.2 kcal/mol , suggesting divergent therapeutic applications.

In Vitro Anti-Inflammatory Effects

At 10 μM, the compound inhibits TNF-α secretion in macrophages by 78% (vs. 65% for PGE2), likely via EP2-mediated cAMP elevation . Cyclohexyl substitution may prolong receptor residency, enhancing efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator